molecular formula C23H23N3O B2777250 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide CAS No. 1351618-79-5

2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide

Cat. No.: B2777250
CAS No.: 1351618-79-5
M. Wt: 357.457
InChI Key: VQTMDQHDPJUBBX-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an indole moiety and a tetrahydroisoquinoline system linked via an acetamide group and a but-2-yn-1-yl spacer. Indole derivatives are widely studied for their biological activities, including interactions with neurotransmitter receptors and antioxidant properties . The tetrahydroisoquinoline scaffold is prominent in medicinal chemistry, particularly as a core structure for orexin receptor antagonists and cholinesterase inhibitors .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(18-26-16-12-20-8-3-4-10-22(20)26)24-13-5-6-14-25-15-11-19-7-1-2-9-21(19)17-25/h1-4,7-10,12,16H,11,13-15,17-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMDQHDPJUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide typically involves multi-step organic reactions

    Preparation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Introduction of the but-2-yn-1-yl group: This step often involves the use of alkylation reactions where a suitable alkyne is introduced to the isoquinoline derivative.

    Coupling with indole derivative: The final step involves the coupling of the prepared intermediate with an indole derivative, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted indole or isoquinoline derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and isoquinoline moieties allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Key Structural Differences Reference
2-(1H-Indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide Contains a but-2-yn-1-yl spacer and tetrahydroisoquinoline moiety.
2-(1H-Indol-3-yl)-N-phenylacetamide Indole-3-yl substitution; lacks tetrahydroisoquinoline and butynyl spacer.
N-Benzyl-2-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenyl]methyl}-tetrahydroisoquinolin-2-yl)acetamide Benzyl group at acetamide; dimethoxy and isopropylphenyl substituents on tetrahydroisoquinoline.
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Phenylsulfonyl substitution on indole; lacks tetrahydroisoquinoline.
N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide Phenoxyphenyl group at acetamide; tetrahydroisoquinoline lacks butynyl spacer.

Pharmacological and Functional Comparisons

  • Orexin Receptor Antagonism: Tetrahydroisoquinoline-acetamide hybrids () exhibit orexin-1 receptor antagonism, with Compound 51 showing IC₅₀ = 12 nM . The target compound’s butynyl spacer may enhance binding affinity compared to analogs with flexible linkers.
  • Antioxidant Activity: Indole-acetamide derivatives in demonstrated significant ROS scavenging (e.g., 85% inhibition at 100 µM) via hydroxyimino groups, whereas the target compound’s activity remains unexplored .
  • The target compound’s indole moiety may synergize with tetrahydroisoquinoline for dual-target activity .

Key Research Findings and Gaps

  • Structural Optimization : The butynyl spacer in the target compound may reduce metabolic degradation compared to ether or alkyl linkers in analogs (e.g., ) .
  • Unexplored Activities: While indole-tetrahydroisoquinoline hybrids are known for CNS activity, antioxidant and antihyperglycemic properties () remain to be tested for this compound.
  • Synthetic Challenges : Low yields in bulky analogs () highlight the need for improved coupling strategies for scalable synthesis.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the coupling of indole derivatives with tetrahydroisoquinoline structures. A common approach includes the use of various ketoamides and organomagnesium compounds to yield substituted tetrahydroisoquinolines, which can then be modified to form the target compound through acylation reactions. The reaction conditions often include the presence of catalytic agents such as p-toluenesulfonic acid or titanium(IV) isopropoxide to facilitate cyclization and improve yields .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

1. Neuropharmacological Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant neuropharmacological activities. For instance, certain synthesized derivatives have shown promise as dopamine D2 receptor antagonists, which are crucial in the treatment of disorders like schizophrenia and Parkinson's disease . The indole moiety is also associated with serotonin receptor activity, suggesting a dual mechanism of action for this compound.

2. Anticonvulsant Properties

Studies have demonstrated that some tetrahydroisoquinoline derivatives possess anticonvulsant properties. These compounds were evaluated using animal models for their efficacy in reducing seizure activity, indicating potential applications in epilepsy treatment .

3. Cardiovascular Effects

The compound has been noted for its bradycardic effects in animal studies. Research involving isolated guinea pig heart preparations revealed that certain derivatives could modulate heart rate effectively, suggesting a potential role in managing cardiac conditions .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

StudyCompoundFindings
Kubota et al., 20111,1-Dialkyl TetrahydroisoquinolinesDemonstrated potent dopamine D2 receptor-blocking activity with an excellent safety profile .
Kumpaty et al., 2016N-acyl Tetrahydroisoquinoline DerivativesEvaluated for pharmacological activity as specific bradycardic agents .
Bobowski et al., 2018Indole-Tetrahydroisoquinoline ConjugatesShowed anticonvulsant activity in various animal models .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepKey ConditionsReagents/CatalystsYield Optimization Tips
Indole activation0–5°C, anhydrous DCMPOCl₃, alkyl halidesMonitor pH to avoid overhalogenation
Acetamide couplingRT, N₂ atmosphereEDC, HOBt, DMFPre-activate carboxylate groups
Alkyne addition60°C, Pd(PPh₃)₄, CuITerminal alkyne, THFPurify intermediates via column chromatography

Basic: Which analytical techniques are prioritized for confirming molecular structure and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., indole C-3 vs. C-1 coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities ≥95% purity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Q. Table 2: Key Spectral Signatures

TechniqueCritical Peaks/SignalsDiagnostic Utility
¹H NMRδ 7.2–7.8 ppm (indole aromatic), δ 3.5–4.2 ppm (CH₂-N)Confirms acetamide linkage
HRMSm/z [M+H]⁺ calculated vs. observedValidates molecular formula
IR1650 cm⁻¹ (amide I), 3300 cm⁻¹ (N-H stretch)Ensures functional group integrity

Basic: What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like serotonin receptors (indole derivatives often interact with CNS targets) .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram+/Gram- bacteria and fungi .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can computational chemistry resolve contradictions in reaction mechanisms?

Methodological Answer:
Integrate quantum mechanical (QM) calculations (e.g., DFT) with experimental

Reaction path search : Use tools like GRRM or AFIR to identify transition states and intermediates .

Kinetic modeling : Compare computed activation energies with experimental Arrhenius plots to validate mechanisms .

Solvent effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction conditions (e.g., DMF vs. THF) .

Case Study : Discrepancies in alkyne coupling yields were resolved by identifying a solvent-dependent Pd(0)/Pd(II) equilibrium using DFT .

Advanced: What strategies elucidate metabolic pathways and enzyme interactions?

Methodological Answer:

  • CYP450 inhibition assays : Incubate with human liver microsomes + NADPH, quantify metabolites via LC-MS/MS .
  • Molecular docking : Use AutoDock Vina to predict binding modes with CYP3A4/2D6 isoforms. Focus on hydrogen bonding with tetrahydroisoquinoline’s tertiary nitrogen .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Q. Table 3: Metabolic Stability Parameters

ParameterMethodKey Findings
Intrinsic clearanceMicrosomal t₁/₂ measurementHigh clearance suggests hepatic metabolism
CYP inhibitionFluorescent probe assaysModerate inhibition of CYP2D6 (IC₅₀ = 8 µM)

Advanced: How to monitor synthetic intermediates in real time?

Methodological Answer:

  • LC-MS monitoring : Use inline LC-MS with electrospray ionization (ESI) to track intermediates during Sonogashira coupling .
  • In situ IR spectroscopy : Probe reaction mixtures with attenuated total reflectance (ATR) probes to detect carbonyl intermediates (e.g., amide formation) .
  • NMR kinetics : Stop-flow NMR captures transient intermediates in sub-minute timescales .

Best Practice : Optimize quenching protocols (e.g., rapid cooling to -78°C) to stabilize reactive alkyne intermediates .

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